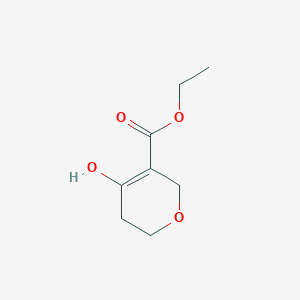

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate

Description

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate is a bicyclic organic compound featuring a partially saturated pyran ring system. The structure comprises a six-membered dihydropyran ring with an ethyl ester group at position 3 and a hydroxyl group at position 4. This compound belongs to a broader class of dihydropyran derivatives, which are of significant interest in synthetic organic chemistry due to their utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products.

Properties

IUPAC Name |

ethyl 4-hydroxy-3,6-dihydro-2H-pyran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-2-12-8(10)6-5-11-4-3-7(6)9/h9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJPGCZLHBVWTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCOC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis and Intermediates

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for multiple functionalization pathways, making it valuable in creating complex molecules.

Synthetic Routes

- Knoevenagel Condensation : The synthesis typically begins with ethyl acetoacetate and diethyl malonate, followed by cyclization under acidic conditions. This process requires precise control over temperature and pH to yield the desired product efficiently.

- Multi-component Reactions : Recent studies have demonstrated its use in multi-component reactions leading to the formation of pyran derivatives with significant biological activity .

Biological Activities

The compound has been investigated for its potential biological activities, including:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity by disrupting microbial cell membranes. This mechanism can lead to cell death and offers potential applications in developing new antimicrobial agents .

Antioxidant Effects

Studies have shown that derivatives of this compound possess antioxidant properties. For instance, evaluations against various cell lines indicated that certain analogues could effectively scavenge free radicals, suggesting their utility in formulations targeting oxidative stress-related conditions .

Cytotoxicity Against Cancer Cells

In vitro studies have revealed that some derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as HCT-116. These compounds were found to inhibit key kinases involved in cancer cell proliferation and induce apoptosis through caspase activation pathways .

Industrial Applications

Beyond its pharmaceutical applications, this compound finds utility in various industrial sectors:

Agrochemicals

This compound is being explored for its potential as a building block in the synthesis of agrochemicals. Its reactivity allows for the development of novel pesticides and herbicides that can enhance agricultural productivity while minimizing environmental impact.

Dyes and Fragrances

The compound's unique structure also lends itself to applications in producing dyes and fragrances. Its ability to undergo further reactions makes it suitable for creating complex aromatic compounds used in the cosmetic and textile industries.

Case Studies

Several case studies illustrate the compound's diverse applications:

| Study | Application | Findings |

|---|---|---|

| Eman M. Samir et al. (2021) | Anticancer Activity | Identified potent derivatives with significant cytotoxicity against multiple cancer cell lines. |

| PMC9317316 (2022) | Antioxidant Properties | Demonstrated effective radical scavenging activity comparable to established antioxidants like BHT. |

| RSC Advances (2015) | Synthesis of Pyran Derivatives | Developed new synthesis routes yielding derivatives with enhanced biological activities. |

Mechanism of Action

The mechanism by which Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate with structurally related compounds, focusing on substituents, physical properties, and reactivity.

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Stability

Ester Group Variations: Ethyl vs. methyl esters influence polarity and solubility. Electron-withdrawing ester groups increase electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in reactions such as hydrolysis or aminolysis .

Hydroxyl vs. Ketone Groups :

- The hydroxyl group at C4 in the target compound enables hydrogen bonding, affecting solubility and crystallinity. In contrast, ketone-containing analogs (e.g., Methyl 2-methyl-4-oxo-6-phenyl-5,6-dihydro-2H-pyran-3-carboxylate ) exhibit higher melting points (102–103.6°C) due to enhanced crystallinity from ketone interactions .

Heterocyclic Modifications :

- Pyridine derivatives (e.g., Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate ) introduce nitrogen into the ring, altering electronic properties and enabling coordination chemistry or bioactivity distinct from oxygen-containing pyrans .

Spectroscopic and Computational Insights

IR and NMR Data :

Computational Studies :

- Spartan’18 software has been employed to analyze conformers of related compounds (e.g., 2cA and 2cB ), revealing that substituents like methyl or phenyl groups stabilize low-energy conformers through steric and electronic effects .

Biological Activity

Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate is a pyran derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a hydroxyl group and a carboxylate ester group, contributing to its reactivity and interaction with biological systems.

Chemical Structure and Properties

- Molecular Formula : C₇H₈O₃

- Molecular Weight : 156.14 g/mol

- Functional Groups : Hydroxyl (-OH), Carboxylate ester (-COOEt)

The structure of this compound allows it to act as both an electrophile and a nucleophile, facilitating various chemical reactions that enhance its biological activity.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity . Studies indicate that it can disrupt microbial cell membranes, leading to cell death. The effectiveness of this compound varies with different microbial strains, suggesting potential for development into antimicrobial agents.

Antioxidant Activity

The compound exhibits significant antioxidant properties , which are essential in combating oxidative stress in biological systems. Its ability to scavenge free radicals contributes to its potential therapeutic applications in diseases related to oxidative damage.

Cytotoxicity and Anticancer Activity

Research has demonstrated that derivatives of this compound show considerable cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values indicating effective inhibition of cell proliferation.

The mechanism by which this compound exerts its biological effects is complex and varies based on the application. In antimicrobial contexts, it is believed to interact with microbial membranes, while in anticancer scenarios, it may induce apoptosis through various cellular pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains.

- Cytotoxicity Assessment : In a comparative study involving various pyran derivatives, this compound showed superior cytotoxicity against the MCF-7 cell line compared to other derivatives tested. This suggests that modifications in the structure can enhance or reduce biological activity.

Preparation Methods

Synthetic Strategies Overview

The preparation of Ethyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate generally follows these key synthetic approaches:

- Cyclization of hydroxy ketoesters or related precursors to form the dihydropyran ring.

- Conjugate addition or reduction reactions to install substituents and control stereochemistry.

- Esterification or transesterification to introduce the ethyl ester group.

- Purification by chromatographic or distillation techniques to isolate the target compound.

Preparation via Cyclization of δ-Hydroxy-β-Ketoesters

One effective approach involves the cyclization of δ-hydroxy-β-ketoesters under acidic catalysis to form dihydropyran-4-one intermediates, which can be subsequently converted to the desired hydroxy dihydropyran carboxylate.

- Procedure : A δ-hydroxy-β-ketoester is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in dry dichloromethane at room temperature, followed by the addition of boron trifluoride etherate (BF3·OEt2) as a Lewis acid catalyst. This promotes cyclization to form 6-substituted 2H-dihydropyran-4-ones.

- Reaction Monitoring and Workup : The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution to neutralize acids.

- Outcome : This method yields dihydropyran-4-one intermediates that can be further functionalized to obtain the hydroxy ester.

This method is supported by detailed experimental data showing good yields and stereochemical control in the formation of dihydropyran rings.

Conjugate Addition and Reduction to Install Hydroxy Group

The hydroxy substituent at position 4 of the dihydropyran ring can be introduced or modified via conjugate addition or selective reduction:

- Conjugate Addition with Organocuprates : Treatment of dihydropyran-4-ones with Gilman reagents (e.g., Ph2CuLi, Me2CuLi) in the presence of trimethylsilyl chloride (TMSCl) at low temperature (-78 °C) results in 2,6-trans-substituted tetrahydropyrans as a mixture of enol and keto tautomers. The stereochemistry is confirmed by Nuclear Overhauser Effect (NOE) NMR studies.

- Selective Reduction : Use of L-Selectride at -78 °C selectively reduces the C2-C3 double bond without affecting ketone or ester groups, producing 3,6-disubstituted tetrahydropyrans with hydroxy functionality predominantly in the enol form.

- Characterization : The products are often converted into enol acetates for better characterization by NMR, confirming stereochemical configurations.

Esterification and Transesterification Methods

The ethyl ester moiety is typically introduced by esterification or transesterification of the corresponding acid or methyl ester derivatives:

- Transesterification : Methyl esters of dihydropyran carboxylates can be converted to ethyl esters by reaction with ethanol in the presence of acidic or basic catalysts.

- Direct Esterification : Alternatively, carboxylic acid precursors can be esterified with ethanol under acidic conditions (e.g., sulfuric acid catalyst) to yield the ethyl ester.

A patent describing related methyl ester preparation emphasizes the use of sodium methoxide as a base catalyst for esterification, which is more economical and environmentally friendly than potassium carbonate, generating less effluent and allowing solvent recovery and reuse. This principle can be adapted for ethyl ester formation.

Purification Techniques

- Chromatographic Purification : Flash column chromatography using hexane and ethyl acetate mixtures is commonly employed to purify the dihydropyran derivatives and separate tautomeric mixtures.

- Fractional Distillation : For volatile intermediates and esters, fractional distillation under reduced pressure is used to obtain pure compounds, especially in large-scale or commercial preparations.

Comparative Data Table of Preparation Methods

| Preparation Step | Method/Conditions | Key Reagents/Catalysts | Yield/Outcome | Notes |

|---|---|---|---|---|

| Cyclization | DMF-DMA, BF3·OEt2, DCM, RT | δ-Hydroxy-β-ketoester | Moderate to good yields | Forms dihydropyran-4-one intermediates |

| Conjugate Addition | Gilman reagents (Ph2CuLi, Me2CuLi), TMSCl, -78 °C | Organocuprates | High stereoselectivity | Produces 2,6-trans-THPs |

| Selective Reduction | L-Selectride, -78 °C | L-Selectride | Good yields | Produces 3,6-disubstituted THPs |

| Esterification/Transesterification | Ethanol, acid/base catalyst (e.g., sodium methoxide) | Ethanol, sodium methoxide or acid | Economical, environmentally friendly | Solvent recovery possible |

| Purification | Flash chromatography, fractional distillation | Hexane/ethyl acetate, vacuum distillation | High purity | Suitable for commercial scale |

Research Findings and Notes

- The use of sodium methoxide for esterification is advantageous due to lower molecular weight, reduced water usage, and less salt waste compared to potassium carbonate, making the process more economical and environmentally benign.

- The stereochemical outcome of conjugate addition and reduction steps is well-characterized by NMR and NOE experiments, ensuring control over the dihydropyran ring substituent configuration.

- The preparation methods allow for scalability and adaptation to commercial manufacturing due to solvent recovery and simplified workup procedures.

- The hydroxy group at position 4 is generally stable and can exist in equilibrium between enol and keto tautomers, which can be manipulated by acetylation for characterization purposes.

Q & A

Q. What are the mechanistic insights into the ester hydrolysis of this compound?

- Methodological Answer : The ester undergoes base-catalyzed hydrolysis to form a carboxylate intermediate, followed by acidification to yield the carboxylic acid. Solvent polarity (e.g., aqueous vs. alcoholic) and pH critically influence reaction rates. Kinetic studies via HPLC or IR tracking are recommended .

Tables for Key Data

| Synthetic Route | Key Conditions | Yield | Reference |

|---|---|---|---|

| Aldehyde + Ethyl Acetylacetonate | Reflux in ethanol, 0°C hydrolysis | 44-73% | |

| Alkylation with 1-Bromo-3-chloropropane | Sodium methoxide, alcoholic solvent | ~50% |

| Analytical Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | Hydroxyl proton absent (deprotonation) | |

| IR Spectroscopy | Ester C=O stretch at 1716 cm⁻¹ | |

| HRMS | Accurate mass confirmation (e.g., 277.1428) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.